Home > Products > Screening Compounds P18876 > (4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone
(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone - 1823639-69-5

(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone

Catalog Number: EVT-1819369
CAS Number: 1823639-69-5
Molecular Formula: C10H16F2N2O
Molecular Weight: 218.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(Pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone (PF-00734200)

Compound Description: (3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, also known as PF-00734200, is a dipeptidyl peptidase IV (DPP-IV) inhibitor. This compound advanced to phase 3 clinical trials for treating type 2 diabetes. [, ] Studies have shown that PF-00734200 effectively stimulates insulin secretion and improves glucose tolerance in nonclinical models. []

(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Compound Description: (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone is a boric acid ester intermediate with a benzene ring. [, ]

(5-Amino-3-phenyl-1, 2, 4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone (5c)

Compound Description: (5-Amino-3-phenyl-1, 2, 4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone, designated as compound 5c, exhibits potent anticonvulsant activity. [] In the maximal electroshock (MES) test, it demonstrated an ED50 value of 6.20 mg/kg (oral/rat) and a favorable protective index (PI) exceeding 48.38. []

Bis-(3-Aryl-5-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl)methanones

Compound Description: Bis-(3-aryl-5-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl)methanones represent a class of compounds featuring two 3-aryl-5-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl units linked to a central methanone group. []

Overview

(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone is a chemical compound characterized by its unique structural features, which include a difluoropiperidine ring and a pyrrolidinyl group attached to a methanone moiety. This compound has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications as a dipeptidyl peptidase IV inhibitor, which plays a significant role in glucose metabolism and insulin regulation.

Source

This compound is synthesized through various chemical methods, with significant research focusing on optimizing its production and enhancing its biological activity. The exploration of its structure-activity relationship has led to insights into its pharmacological properties and potential applications in treating conditions like type 2 diabetes.

Classification

(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone falls under the category of small organic molecules used in pharmaceutical development. It is classified as an inhibitor of dipeptidyl peptidase IV, an enzyme that degrades incretin hormones, which are crucial for insulin secretion.

Synthesis Analysis

Methods

The synthesis of (4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone typically involves several key steps:

  1. Preparation of the Difluoropiperidine Ring: This can be achieved through reactions involving piperidine and suitable fluorinating agents.
  2. Introduction of the Pyrrolidinyl Group: This step often utilizes precursors that can react with the difluoropiperidine to form the desired linkage.
  3. Formation of the Methanone Moiety: The final step involves converting the intermediate into the methanone structure, often through acylation processes.

Technical Details

The synthesis may employ various reaction conditions including temperature control, solvent selection, and purification techniques to yield high-purity products. For instance, flow chemistry has been noted for providing a more environmentally friendly approach compared to traditional batch processes .

Molecular Structure Analysis

Data

The compound has a molecular formula of C11H14F2N2OC_{11}H_{14}F_2N_2O and a molecular weight of approximately 236.24 g/mol. The presence of fluorine atoms enhances its biological activity and metabolic stability.

Chemical Reactions Analysis

Reactions

(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone can undergo various chemical reactions:

  1. Oxidation: This can lead to the formation of derivatives with different functional groups.
  2. Reduction: Reduction reactions can modify the compound to yield new compounds with potentially different biological activities.
  3. Substitution: Substitution reactions allow for the introduction of different substituents onto the compound, altering its chemical properties.

Technical Details

Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Substitution may involve various nucleophiles depending on the desired outcome .

Mechanism of Action

Process

The primary mechanism of action for (4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone is as an inhibitor of dipeptidyl peptidase IV. By inhibiting this enzyme, the compound prolongs the activity of incretin hormones, which are vital for stimulating insulin secretion from pancreatic beta cells.

Data

Inhibition of dipeptidyl peptidase IV results in improved glucose homeostasis by increasing levels of active incretin hormones such as glucagon-like peptide 1 (GLP-1). This leads to enhanced insulin sensitivity and decreased blood glucose levels .

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically a solid at room temperature with specific melting and boiling points that depend on purity and crystalline form. Its solubility in various solvents is crucial for formulation in pharmaceutical applications.

Chemical Properties

Key chemical properties include:

  • Stability: The presence of fluorine atoms contributes to metabolic stability.
  • Reactivity: The methanone moiety is reactive towards nucleophiles, facilitating further derivatization.

Relevant data indicates that modifications to the structure can significantly impact both potency and pharmacokinetic profiles .

Applications

Scientific Uses

(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone is primarily researched for its application in treating type 2 diabetes as a dipeptidyl peptidase IV inhibitor. Its ability to enhance insulin secretion makes it a candidate for developing new antidiabetic therapies. Additionally, ongoing studies are exploring its potential in cancer treatment due to its effects on cellular metabolism and growth inhibition in specific cancer cell lines .

Synthesis and Optimization Strategies for (4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone

Synthetic Routes for Difluoropiperidine-Pyrrolidinyl Methanone Scaffolds

The synthesis of (4,4-difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone employs convergent strategies pairing separately optimized piperidine and pyrrolidine precursors. A prevalent route involves 4,4-difluoropiperidine hydrochloride activation as an electrophile (e.g., chloroformate or carbamoyl chloride derivative), followed by nucleophilic attack from the amine group of N-Boc-pyrrolidin-3-amine. Subsequent acidic deprotection yields the target molecule [9]. Alternative pathways utilize pre-functionalized pyrrolidin-3-yl methanone intermediates, where the carbonyl group is installed prior to piperidine coupling. This route is particularly advantageous when stereoselective synthesis of chiral pyrrolidine derivatives is required. Linear approaches constructing the methanone bridge first, followed by piperidine fluorination, are less common due to the lability of the carbonyl group under harsh fluorination conditions [2]. Key challenges include managing exothermic reactions during acyl chloride formation and suppressing racemization at chiral pyrrolidine centers. Optimized protocols employ low-temperature (-20°C to 0°C) acylation in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), achieving yields exceeding 75% with enantiomeric purity >98% ee when chiral auxiliaries or enantiopure starting materials are utilized [9].

Table 1: Comparative Analysis of Synthetic Strategies

StrategySequenceKey AdvantagesLimitationsOverall Yield Range
Convergent (Piperidine Activation)Piperidine activation → Acylation → DeprotectionHigh modularity; Protects sensitive functional groupsRequires orthogonal protecting groups65-78%
Convergent (Pyrrolidine Pre-functionalization)Pyrrolidine carbonyl installation → Piperidine couplingPreserves stereochemistry at pyrrolidine centerLimited by stability of pre-formed methanone60-72%
LinearMethanone formation → Piperidine fluorinationFewer synthetic stepsCarbonyl degradation during fluorination30-45%

Fluorination Techniques for 4,4-Difluoropiperidine Ring Formation

The 4,4-difluoropiperidine ring, a critical pharmacophore enhancing metabolic stability and modulating lipophilicity, is synthesized via electrophilic or nucleophilic fluorination of piperidin-4-one precursors. Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in polar aprotic solvents (e.g., acetonitrile or DMF) at 60-80°C achieves high difluorination efficiency. This method generates the gem-difluoro motif through a two-step mechanism: initial enolization of the ketone followed by sequential fluorine transfer [2] [6]. Nucleophilic fluorination employs deoxyfluorination agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). While DAST offers cost advantages, its exothermic decomposition risk necessitates stringent temperature control (-30°C addition, warming to 0°C). Deoxo-Fluor® provides enhanced safety and comparable yields (70-85%), making it preferable for scale-up [6]. Recent advances leverage continuous-flow reactors for DAST-mediated fluorination, improving heat transfer and safety. Post-fluorination, the difluoropiperidine is typically isolated as a stable hydrochloride salt via crystallization from IPA/ethyl acetate mixtures. Purity optimization (>99% by HPLC) involves silica gel chromatography or recrystallization, with residual fluorinating agent removal confirmed by ion chromatography [2].

Table 2: Fluorination Reagent Performance Comparison

ReagentReaction ConditionsYield (%)Safety ProfileBy-product ConcernsScale Suitability
Selectfluor®CH₃CN, 70°C, 6-12 h75-88%ExcellentMinimal inorganic residuesPilot to manufacturing
DASTDCM, -30°C to 0°C, 2-4 h65-78%Poor (Thermal hazard)HF generation; Sulfur by-productsLab scale (with caution)
Deoxo-Fluor®THF, 0°C to rt, 4-8 h72-85%GoodAmine-HF complexesLab to pilot
XtalFluor®-ECH₃CN, 80°C, 12-18 h60-70%ExcellentAmine-HF complexesLab to pilot

Acylation and Coupling Methods for Methanone Moiety Integration

The methanone bridge formation between 4,4-difluoropiperidine and pyrrolidin-3-amine relies on activating the carbonyl component prior to nucleophilic attack. Two predominant methods are employed:

  • Schotten-Baumann Acylation: 4,4-Difluoropiperidine is converted to its acyl chloride using oxalyl chloride or thionyl chloride in DCM, catalyzed by catalytic DMF. The unstable intermediate is reacted in situ with pyrrolidin-3-amine in the presence of aqueous NaOH or organic bases (e.g., triethylamine or diisopropylethylamine) at 0-5°C. This biphasic system minimizes di-acylation and hydrolysis, affording moderate yields (60-70%) [9].
  • Active Ester Coupling: Carbodiimide-mediated coupling (EDC·HCl, HOBt) in anhydrous DMF provides superior control for chiral pyrrolidine substrates. Pre-activation of 4,4-difluoropiperidine-1-carboxylic acid (generated in situ from ester hydrolysis) with EDC/HOBt forms an active ester, followed by addition of N-protected pyrrolidin-3-amine. This method achieves higher yields (75-90%) and preserves stereochemical integrity, critical for pharmacologically active enantiomers. Recent optimizations utilize uronium salts (HATU, TBTU) in continuous-flow systems, reducing reaction times to <30 minutes with yields >85% [2].

Steric hindrance from the gem-difluoro group necessitates longer reaction times (8-24 h) compared to unsubstituted piperidines. Post-coupling purification leverages the compound’s basicity, employing acid/base extraction (e.g., citric acid/NaHCO₃) followed by recrystallization from ethanol/water or chromatography on silica gel with methanol/DCM eluents [10].

Table 3: Acylation Reagent Efficacy for Methanone Formation

Activation MethodReagentsSolventTemperatureReaction TimeYield RangeStereochemical Preservation
Acyl ChlorideOxalyl chloride, SOCl₂DCM, THF0-5°C1-2 h60-70%Moderate
CarbodiimideEDC·HCl, DIC, HOBt/DMAPDMF, CH₃CNrt12-24 h75-82%High
Uronium/GuanidiniumHATU, TBTU, HBTUDMF, NMPrt to 40°C0.5-4 h80-90%Excellent
Carbonyl DiimidazoleCDITHF, DCMrt4-8 h70-78%High

Green Chemistry Approaches in Large-Scale Production

Scale-up synthesis of (4,4-difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone integrates green chemistry principles to minimize environmental impact and enhance process sustainability. Key advancements include:

  • Solvent Selection & Recycling: Replacement of hazardous chlorinated solvents (DCM) with 2-methyl-THF or cyclopentyl methyl ether (CPME) for acylation steps. These solvents offer comparable solvation capabilities with higher boiling points, improved biodegradability, and efficient recovery (>90%) via distillation. Reaction concentration is achieved through membrane distillation or falling-film evaporators to reduce energy consumption [2] [6].
  • Catalytic Fluorination: Electrophilic fluorination using Selectfluor® is enhanced by phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) in water/ethyl acetate biphasic systems. This system eliminates organic solvents for fluorination, reduces reagent stoichiometry (1.8–2.2 equiv vs. 3–4 equiv previously), and allows aqueous waste stream treatment by fluoride precipitation as CaF₂. Life-cycle assessment (LCA) confirms a 40% reduction in process mass intensity (PMI) [6].
  • Waste Minimization: In situ generation of acyl chlorides avoids isolation of moisture-sensitive intermediates. Amide coupling employs immobilized reagents (e.g., polymer-supported carbodiimide) to streamline purification and reduce by-product contamination. Mother liquors from crystallizations undergo nanofiltration to recover residual product and ligands, achieving atom economies >85%. Continuous-flow hydrogenation replaces stoichiometric reducing agents (NaBH₄) for imine intermediates, using Pd/C catalysts with H₂ gas, enhancing safety and reducing metal waste [2].
  • Energy-Efficient Processes: Microwave-assisted fluorination (150°C, 20 min) and enzymatic resolutions for chiral pyrrolidine precursors provide significant time and energy savings. Process mass intensity (PMI) for optimized routes falls below 25, outperforming traditional syntheses (PMI > 80) [6].

Table 4: Green Chemistry Metrics for Optimized Processes

Green PrincipleImplementationEnvironmental Impact ReductionEconomic Benefit
Benign Solvents2-MeTHF, CPME replacing DCM, DMFLower toxicity; Higher recyclability30-50% solvent cost savings via recovery
Catalytic FluorinationSelectfluor®/TBAB in H₂O/EtOAcReduced fluorine waste; Aqueous treatmentLower reagent costs; Simplified waste handling
Continuous ProcessingFlow reactors for DAST fluorination & HATU couplingsImproved safety; Smaller reactor footprint60% reduction in processing time
Waste ValorizationCaF₂ precipitation; Nanofiltration of mother liquorsNear-zero fluoride discharge; Higher yieldsRecovery of precious ligands & intermediates

Properties

CAS Number

1823639-69-5

Product Name

(4,4-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone

IUPAC Name

(4,4-difluoropiperidin-1-yl)-pyrrolidin-3-ylmethanone

Molecular Formula

C10H16F2N2O

Molecular Weight

218.24 g/mol

InChI

InChI=1S/C10H16F2N2O/c11-10(12)2-5-14(6-3-10)9(15)8-1-4-13-7-8/h8,13H,1-7H2

InChI Key

JHHXFOUVVJOJEZ-UHFFFAOYSA-N

SMILES

C1CNCC1C(=O)N2CCC(CC2)(F)F

Canonical SMILES

C1CNCC1C(=O)N2CCC(CC2)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.